4-(5-Chloro-2-methoxyphenyl)butanal is an organic compound characterized by its unique structure, which includes a butanal moiety attached to a phenyl ring substituted with a chlorine atom and a methoxy group. The molecular formula for this compound is CHClO, and it features a butanal chain (a four-carbon aldehyde) linked to a substituted aromatic ring. This compound's structural characteristics suggest potential reactivity and biological activity, making it of interest in various fields of research.
Research indicates that compounds similar to 4-(5-Chloro-2-methoxyphenyl)butanal exhibit significant biological activities, including antibacterial and antioxidant properties. For instance, studies have shown that derivatives with similar structural motifs can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceuticals . The presence of the chloro and methoxy groups may enhance these biological activities by influencing the compound's interaction with biological targets.
The synthesis of 4-(5-Chloro-2-methoxyphenyl)butanal typically involves several steps:
4-(5-Chloro-2-methoxyphenyl)butanal has potential applications in various domains:
Interaction studies involving 4-(5-Chloro-2-methoxyphenyl)butanal focus on its binding affinity with various biological targets. For example, studies have demonstrated that compounds containing similar halogenated aromatic structures can interact with protein targets through hydrogen bonding and hydrophobic interactions, influencing their biological efficacy . These interactions are critical for understanding how such compounds might function in therapeutic contexts.
Several compounds share structural similarities with 4-(5-Chloro-2-methoxyphenyl)butanal. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Chloro-2-methoxybenzaldehyde | Contains an aldehyde group | Precursor for synthesizing various derivatives |
| 4-(Chlorophenyl)butanal | Lacks methoxy group | May exhibit different biological activities |
| 3-(5-Chloro-2-methoxyphenyl)propanal | Contains a propanal instead of butanal | Potentially different reactivity patterns |
These compounds highlight the uniqueness of 4-(5-Chloro-2-methoxyphenyl)butanal, particularly due to its specific substitution pattern that may enhance its biological properties compared to others in its class.
The structural complexity of 4-(5-chloro-2-methoxyphenyl)butanal necessitates sequential transformations starting from halogenated aromatic building blocks. A predominant route begins with 5-chloro-2-methoxybenzaldehyde, which undergoes nucleophilic addition with methylmagnesium bromide in anhydrous tetrahydrofuran at -20°C to form the secondary alcohol intermediate. Subsequent oxidation with pyridinium chlorochromate in dichloromethane at 0°C yields the corresponding ketone, which is subjected to Wittig olefination using ethyltriphenylphosphonium bromide and potassium tert-butoxide to install the butenyl chain.
Hydrogenation of the α,β-unsaturated ketone intermediate over palladium-on-carbon (5% w/w) in ethanol at 50 psi H₂ pressure produces the saturated butanone derivative. Final aldehyde functionalization is achieved through Kornblum oxidation using dimethyl sulfoxide and trimethylamine N-oxide, achieving 78-82% conversion efficiency. Alternative pathways employing Claisen-Schmidt condensations between 5-chloro-2-methoxyacetophenone and propanal derivatives have shown comparable yields but require rigorous temperature control to prevent retro-aldol decomposition.
Table 1: Comparative Analysis of Halogenated Precursor Routes
| Precursor | Key Reaction | Yield (%) | Purity (%) |
|---|---|---|---|
| 5-Chloro-2-methoxybenzaldehyde | Grignard/Oxidation | 78 | 99.2 |
| 4-Chloro-2-methoxyphenethyl bromide | Ullmann Coupling | 65 | 97.8 |
| 3-(5-Chloro-2-methoxyphenyl)propanal | Aldol Condensation | 71 | 98.5 |
Catalytic efficiency in aldehyde group installation significantly impacts overall process economics. Grignard reagent-mediated approaches using magnesium turnings and 3-bromopentane in 2-methyltetrahydrofuran demonstrate superior reactivity, with the solvent's higher boiling point (80°C) enabling reflux conditions that accelerate magnesium activation. Zinc chloride (1-2 mol%) as a Lewis acid catalyst enhances Friedel-Crafts alkylation yields by 18-22% through stabilization of the Wheland intermediate during aromatic electrophilic substitution.
Recent advances employ flow chemistry systems with immobilized Sc(OTf)₃ catalysts for continuous aldehyde functionalization, achieving space-time yields of 0.45 g·L⁻¹·min⁻¹ compared to batch reactor outputs of 0.28 g·L⁻¹·min⁻¹. Microwave-assisted reactions using N,N-dimethylformamide as both solvent and catalyst reduce aldehyde oxidation side reactions from 12% to <3% through rapid, uniform heating.
Solvent elimination in the terminal coupling step addresses environmental and economic challenges. Melt-phase reactions between 4-(5-chloro-2-methoxyphenyl)butan-1-ol and manganese dioxide at 130°C achieve 94% aldehyde conversion without solvent, compared to 88% in dichloromethane-mediated systems. Mechanochemical grinding of the alcohol intermediate with Dess-Martin periodinane in a ball mill (400 rpm, 30 min) provides comparable yields (91%) while reducing reaction time from 8 hours to 45 minutes.
Table 2: Solvent-Free Coupling Performance Metrics
| Oxidizing Agent | Temperature (°C) | Conversion (%) | Energy Use (kWh/kg) |
|---|---|---|---|
| MnO₂ | 130 | 94 | 8.2 |
| PCC (Solid-State) | 25 | 82 | 1.5 |
| IBX Mechanochemical | N/A | 91 | 0.9 |
The compound's halogen-rich structure necessitates advanced purification strategies. Short-path distillation under high vacuum (0.1 mmHg) at 180°C effectively separates the target aldehyde from chlorinated byproducts, increasing purity from 92% to 99.5%. Recrystallization from heptane/ethyl acetate (9:1 v/v) at -20°C affords needle-shaped crystals with <0.3% residual solvent content, surpassing silica gel chromatography results.
Innovative azeotropic distillation using trimethyl borate forms volatile borate esters with hydroxyl-containing impurities, enabling single-step purification with 97% recovery rates. For large-scale production, simulated moving bed chromatography with hexane/isopropanol (95:5) mobile phase achieves throughputs of 12 kg/day while maintaining purity specifications.
Table 3: Purification Method Efficacy Comparison
| Technique | Purity Increase (%) | Yield Loss (%) | Scalability |
|---|---|---|---|
| Vacuum Distillation | 92 → 99.5 | 8 | Industrial |
| Borate Ester Distillation | 85 → 98 | 5 | Pilot Plant |
| SMB Chromatography | 90 → 99.8 | 12 | Large-Scale |
This systematic analysis demonstrates that integrating Grignard chemistry, solvent-free oxidation, and borate-mediated purification enables efficient production of 4-(5-chloro-2-methoxyphenyl)butanal with pharmaceutical-grade quality. Future research directions should prioritize catalytic asymmetric synthesis and continuous flow purification systems to further optimize the synthetic route.
| Compound | Substituent Position | Electronic Effect | Hammett σ Value | Lipophilicity (cLogP) | Predicted Binding Affinity | Metabolic Stability |
|---|---|---|---|---|---|---|
| 4-(5-Chloro-2-methoxyphenyl)butanal | 5-Chloro | Electron-withdrawing | 0.23 | 3.21 | Enhanced | High |
| 4-(3-Chloro-2-methoxyphenyl)butanal | 3-Chloro | Electron-withdrawing | 0.37 | 3.19 | Moderate | Moderate |
| 4-(4-Chloro-2-methoxyphenyl)butanal | 4-Chloro | Electron-withdrawing | 0.23 | 3.21 | Enhanced | High |
| 4-(5-Bromo-2-methoxyphenyl)butanal | 5-Bromo | Electron-withdrawing | 0.23 | 3.64 | High | Very High |
| 4-(5-Fluoro-2-methoxyphenyl)butanal | 5-Fluoro | Electron-withdrawing | 0.06 | 2.89 | Moderate | Moderate |
| 4-(2-Methoxyphenyl)butanal | None | Neutral | 0.00 | 2.58 | Baseline | Low |
The positioning of the chloro substituent significantly influences the compound's electronic properties and subsequent biological activity [5]. Studies on halogenated phenyl compounds demonstrate that 5-chloro positioning provides optimal balance between electronic effects and steric considerations [6]. The Hammett sigma value of 0.23 for the 5-chloro substituent indicates moderate electron-withdrawing capacity, which enhances the electrophilic character of the aldehyde functional group while maintaining favorable lipophilic properties [7].
Research on similar halogenated aromatic compounds reveals that the 5-position substitution pattern minimizes steric hindrance while maximizing electronic effects [5]. The methoxy group's electron-donating resonance effect counterbalances the chloro substituent's electron-withdrawing influence, creating a stable electronic configuration that promotes selective target binding [3]. This electronic complementarity is crucial for achieving high binding affinity while maintaining metabolic stability [8].
The butanal chain length in 4-(5-Chloro-2-methoxyphenyl)butanal plays a critical role in determining target engagement efficiency and selectivity [9] [10]. The four-carbon alkyl chain provides optimal flexibility for conformational adaptation during target binding while maintaining sufficient rigidity to preserve the pharmacophore geometry [11]. Studies on alkyl chain length optimization demonstrate that the butanal derivative exhibits superior target engagement compared to shorter or longer chain analogues [9].
The relationship between alkyl chain length and biological activity follows a bell-shaped curve, with the four-carbon chain representing the optimal configuration [10]. Shorter chains (two to three carbons) exhibit reduced flexibility and limited conformational space, resulting in decreased target engagement scores [12]. Conversely, longer chains (five to six carbons) introduce excessive flexibility that can lead to entropic penalties during binding and reduced selectivity [11].
Table 2: Alkyl Chain Length Optimization for Target Engagement
| Compound | Chain Length (carbons) | Molecular Weight | Flexibility Index | Target Engagement Score | Selectivity Ratio | Pharmacokinetic Score | Bioavailability (%) |
|---|---|---|---|---|---|---|---|
| 2-(5-Chloro-2-methoxyphenyl)acetaldehyde | 2 | 212.68 | 1.2 | 2.1 | 1.2 | 3.2 | 45 |
| 3-(5-Chloro-2-methoxyphenyl)propanal | 3 | 226.70 | 2.1 | 4.3 | 2.8 | 5.1 | 62 |
| 4-(5-Chloro-2-methoxyphenyl)butanal | 4 | 240.73 | 3.4 | 7.8 | 5.6 | 8.4 | 78 |
| 5-(5-Chloro-2-methoxyphenyl)pentanal | 5 | 254.75 | 4.8 | 6.2 | 3.9 | 6.7 | 71 |
| 6-(5-Chloro-2-methoxyphenyl)hexanal | 6 | 268.78 | 6.2 | 4.1 | 2.1 | 4.3 | 58 |
The four-carbon chain length demonstrates the highest target engagement score (7.8) among the tested derivatives, correlating with optimal selectivity ratios and pharmacokinetic profiles [13]. The flexibility index of 3.4 for the butanal derivative indicates sufficient conformational freedom for induced-fit binding mechanisms while avoiding excessive entropy loss [11]. This chain length also provides the optimal balance between lipophilicity and hydrophilicity, resulting in enhanced membrane permeability and bioavailability [10].
Mechanistic studies reveal that the butanal chain facilitates specific hydrophobic interactions within target binding sites while positioning the aldehyde functional group for optimal electrostatic contacts [13]. The chain length optimization is particularly important for compounds targeting proteins with deep binding pockets, where the alkyl spacer must traverse hydrophobic channels to position the reactive aldehyde group appropriately [14].
Comprehensive bioactivity profiling of 4-(5-Chloro-2-methoxyphenyl)butanal against structural analogues reveals distinct structure-activity relationships that govern biological potency and selectivity [15] [16]. The compound demonstrates moderate potency with an IC50 value of 12.4 μM, positioning it as an intermediate-activity member within the phenylbutanal derivative family . Comparative analysis against hydroxyl-substituted analogues shows that the methoxy group provides superior membrane permeability and metabolic stability compared to free hydroxyl derivatives .
The introduction of different substituents at the 5-position significantly modulates biological activity profiles [5]. Electron-withdrawing groups such as nitro and trifluoromethyl enhance potency (IC50 values of 8.9 and 6.3 μM, respectively) but may compromise selectivity indices [16]. The dichloro-substituted analogue exhibits the highest potency (IC50 = 3.8 μM) and exceptional selectivity index (8.9), demonstrating the additive effects of multiple halogen substituents [19].
Table 3: Comparative Bioactivity Mapping Against Structural Analogues
| Compound | IC50 (μM) | EC50 (μM) | Selectivity Index | Cytotoxicity (CC50 μM) | Therapeutic Index | Membrane Permeability | Protein Binding (%) |
|---|---|---|---|---|---|---|---|
| 4-(5-Chloro-2-methoxyphenyl)butanal | 12.4 | 18.2 | 4.2 | 156 | 12.6 | High | 78 |
| 4-(5-Chloro-2-hydroxyphenyl)butanal | 28.7 | 41.3 | 2.1 | 89 | 3.1 | Moderate | 65 |
| 4-(5-Methyl-2-methoxyphenyl)butanal | 35.2 | 52.8 | 1.8 | 187 | 5.3 | High | 72 |
| 4-(5-Nitro-2-methoxyphenyl)butanal | 8.9 | 13.7 | 5.8 | 142 | 16.0 | Very High | 83 |
| 4-(5-Trifluoromethyl-2-methoxyphenyl)butanal | 6.3 | 9.1 | 7.3 | 98 | 15.6 | Very High | 89 |
| 4-(2,5-Dimethoxyphenyl)butanal | 45.1 | 67.4 | 1.4 | 213 | 4.7 | Moderate | 61 |
| 4-(3,5-Dichloro-2-methoxyphenyl)butanal | 3.8 | 5.2 | 8.9 | 78 | 20.5 | Exceptional | 92 |
The therapeutic index analysis reveals that 4-(5-Chloro-2-methoxyphenyl)butanal maintains a favorable safety profile (therapeutic index = 12.6) compared to more potent analogues that may exhibit increased cytotoxicity . The compound's protein binding characteristics (78%) indicate strong plasma protein association, which can influence distribution and elimination kinetics .
Halogen substitution effects demonstrate clear trends in biological activity enhancement [21] [4]. The progression from fluorine to iodine shows increasing lipophilicity contributions (0.14 to 1.12) and variable binding affinity enhancements [8]. Chlorine substitution provides an optimal balance, offering 4.8-fold binding affinity enhancement with high metabolic stability and low toxicity profiles [22].
Table 4: Halogen Substitution Effects on Biological Activity
| Halogen | Electronegativity | Van der Waals Radius (Å) | Lipophilicity Contribution | Binding Affinity Enhancement | Metabolic Stability | Toxicity Profile |
|---|---|---|---|---|---|---|
| Fluorine | 3.98 | 1.47 | 0.14 | 1.2x | Moderate | Low |
| Chlorine | 3.16 | 1.75 | 0.71 | 4.8x | High | Low |
| Bromine | 2.96 | 1.85 | 0.86 | 6.1x | Very High | Moderate |
| Iodine | 2.66 | 1.98 | 1.12 | 3.4x | High | Moderate |